molecular formula C13H12O5 B3231856 Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate CAS No. 133073-68-4

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3231856
CAS No.: 133073-68-4
M. Wt: 248.23 g/mol
InChI Key: XYLWTCQCQJEWJL-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities This compound is characterized by its chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-2-oxo-2H-chromene-3-carboxylate.

    Reduction: Formation of 7-hydroxy-8-methyl-2-hydroxy-2H-chromene-3-carboxylate.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives:

Properties

IUPAC Name

ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWTCQCQJEWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)O)C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

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